4-Aminobutyric Acid Hydroiodide

Description

Contextualization of 4-Aminobutyric Acid (GABA) in Organic Chemistry and Biochemistry

4-Aminobutanoic acid, commonly known by the acronym GABA, is a non-proteinogenic amino acid, meaning it is not incorporated into proteins. wikipedia.org Structurally, it is a four-carbon carboxylic acid with an amino group attached to the gamma (γ) carbon, distinguishing it from the alpha-amino acids that constitute proteins. wikipedia.org First synthesized in 1883, GABA was initially identified as a metabolic product in plants and microorganisms. chemicalbook.com Its critical role in the mammalian central nervous system as the primary inhibitory neurotransmitter was not discovered until the 1950s. chemicalbook.comnih.gov

In the realm of biochemistry, GABA's principal function is to reduce neuronal excitability throughout the nervous system. wikipedia.org It is synthesized in the brain primarily from glutamate (B1630785), the main excitatory neurotransmitter, through the action of the enzyme glutamate decarboxylase (GAD). nih.govresearchgate.net This metabolic pathway highlights a delicate balance between excitation and inhibition crucial for proper neurological function. GABA exerts its effects by binding to specific receptors, namely the ionotropic GABA-A and GABA-C receptors and the metabotropic GABA-B receptors. medchemexpress.combeilstein-journals.org Beyond the nervous system, GABA is also involved in physiological processes in other tissues, such as the pancreas, and plays a role in plant responses to stress. wikipedia.orgmdpi.comnih.gov

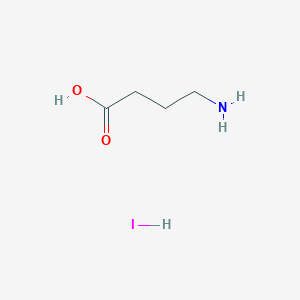

From an organic chemistry perspective, GABA is a versatile molecule featuring two key functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). wikipedia.org This bifunctional nature allows it to exist as a zwitterion, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). chemicalbook.com Its conformation is highly dependent on its environment; it adopts a folded structure in the gas phase and a more extended conformation in the solid state. chemicalbook.com The presence of these functional groups makes GABA a useful starting material or target in various synthetic pathways, including the preparation of conformationally restricted analogues and other derivatives for pharmacological research. chemicalbook.comresearchgate.netresearchgate.net

Overview of Halide Salts of 4-Aminobutyric Acid in Academic Inquiry

The formation of salts is a fundamental chemical reaction for amino acids like GABA. The basic amino group readily reacts with acids, including the hydrogen halides (HF, HCl, HBr, HI), to form ammonium (B1175870) halide salts. These salts, such as 4-Aminobutyric Acid Hydrochloride or Hydrobromide, are often favored in research and practical applications due to their increased stability and crystallinity compared to the parent zwitterionic form.

In academic inquiry, the halide salts of GABA serve several purposes:

Structural Studies: The salt forms provide crystalline materials that are suitable for X-ray crystallography. These studies help elucidate the precise three-dimensional structure and conformational preferences of the GABA molecule in a solid-state, ionic environment.

Pharmacological Research: As GABA itself is the active neurotransmitter, its halide salts are used in pharmacological studies to investigate the function of GABA receptors. The salt form ensures the compound is delivered in a stable, soluble form for in-vitro experiments, such as patch-clamp electrophysiology on cells expressing GABA receptors. beilstein-journals.orgnih.gov

Synthetic Chemistry: GABA hydrohalides can serve as precursors in chemical synthesis. The protonated amino group is protected from certain reactions, allowing chemists to selectively modify the carboxylic acid moiety.

While hydrochloride and hydrobromide salts are common, the full range of halide salts offers a spectrum of properties based on the nature of the halide ion. The properties of the hydrogen halides and their corresponding halide ions (fluoride, chloride, bromide, iodide) vary significantly in terms of acidity, size, and nucleophilicity, which can influence the properties of the resulting GABA salt. wikipedia.org

Scope and Significance of Research on 4-Aminobutyric Acid Hydroiodide

Dedicated academic research focusing specifically on this compound is notably limited in publicly accessible literature. However, its significance can be understood through its recent emergence in a specialized field of materials science.

The primary documented application of this compound (GABA·HI) is as a precursor in the fabrication of perovskite materials for photovoltaic applications. alfachemch.com Perovskite solar cells are a promising next-generation technology, and their performance is highly dependent on the chemical composition and quality of the perovskite crystal layer. Organic ammonium halides, like GABA·HI, are used as components to form the complex perovskite structure. The choice of the organic cation (in this case, protonated GABA) and the halide anion (iodide) influences the structural and electronic properties of the resulting material, such as its bandgap and stability.

The significance of research into GABA·HI lies in this niche but important application. A thorough understanding of its chemical properties—such as solubility, thermal stability, and purity—is crucial for synthesizing high-quality perovskite films. While detailed findings are scarce, the use of GABA·HI in this context suggests an area of growing interest where the specific properties of the iodide salt of GABA are leveraged for advanced materials development. Further research would be needed to fully characterize this compound and explore its potential beyond its current application, for instance, comparing its neuropharmacological activity to other GABA salts or its utility in different areas of synthetic chemistry.

Compound Data Tables

Table 1: Properties of 4-Aminobutyric Acid (GABA)

| Property | Value | Source(s) |

| IUPAC Name | 4-Aminobutanoic acid | wikipedia.orgnih.gov |

| CAS Number | 56-12-2 | wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₄H₉NO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 103.12 g/mol | nih.govsigmaaldrich.com |

| Appearance | White crystalline powder | sigmaaldrich.comsolubilityofthings.com |

| Melting Point | 200-203 °C | sigmaaldrich.comsolubilityofthings.com |

| Solubility | Highly soluble in water; limited solubility in ethanol (B145695) and ether. | solubilityofthings.com |

Table 2: Identified Information for this compound

| Property | Value/Information | Source(s) |

| Synonym | GABA·HI | alfachemch.com |

| CAS Number | 2096495-60-0 | sigmaaldrich.com |

| Molecular Weight | 231.03 g/mol | sigmaaldrich.com |

| Known Application | Precursor for perovskites in photovoltaic applications. | alfachemch.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobutanoic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUOEPIRXOJDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 4 Aminobutyric Acid Hydroiodide

Crystal Structure Determination and Refinement

Detailed experimental data from X-ray or neutron diffraction studies are required for the complete elucidation of the crystal structure of 4-Aminobutyric Acid Hydroiodide. Such studies provide fundamental information about the arrangement of atoms in the solid state.

Unit Cell Parameters and Space Group Determination

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), for the crystal structure of this compound (CAS No. 2096495-60-0) did not yield any specific results. Therefore, the unit cell parameters (a, b, c, α, β, γ) and the space group for this compound are not publicly documented.

To provide context, related compounds such as γ-aminobutyric acid hydrochloride have been studied. For instance, a refinement of the crystal structure of γ-aminobutyric acid hydrochloride determined its space group and unit cell parameters. nist.gov However, these values are specific to the hydrochloride salt and cannot be directly extrapolated to the hydroiodide salt.

Analysis of Interatomic Distances and Bond Angles

Without a determined crystal structure, a definitive analysis of the interatomic distances and bond angles for this compound cannot be provided. This analysis is crucial for understanding the precise geometry of the molecule in the solid state, including the bond lengths of the carbon backbone, the carboxyl group, and the amino group, as well as the angles between these bonds.

Identification of Hydrogen Bonding Networks within the Crystal Lattice

The presence of a protonated amino group (-NH3+) and a carboxylic acid group (-COOH) in this compound suggests that extensive hydrogen bonding would be a dominant feature of its crystal lattice. The iodide ion (I-) would act as a hydrogen bond acceptor. It is expected that a three-dimensional network of hydrogen bonds would be formed, linking the ammonium (B1175870) group of one molecule to the carboxyl group and the iodide ions of neighboring units. nist.govcrystallography.net This network is fundamental in stabilizing the crystal structure. In the crystal structure of γ-aminobutyric acid hydrochloride, for example, a network of hydrogen bonds holds the molecules in a fully-trans conformation. nist.gov A similar, though not identical, network would be anticipated for the hydroiodide salt.

Molecular Conformation Studies (Gas Phase, Solution, Solid State)

The conformation of the 4-aminobutyric acid moiety is influenced by its environment. Studies on GABA have shown significant conformational differences between the gas phase, solution, and solid state.

Zwitterionic vs. Neutral Forms

In the solid state and in aqueous solution at physiological pH, amino acids typically exist as zwitterions, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). crystallography.net However, in the case of a hydrohalide salt such as this compound, the strong acidity of the hydroiodic acid would lead to the protonation of the amino group, while the carboxylic acid group would likely remain in its neutral, protonated form (-COOH). This results in a cationic form of the molecule, rather than a zwitterion. This is observed in the crystal structure of γ-aminobutyric acid hydrochloride, where the molecule exists in a cationic form with a protonated amino group and an uncharged carboxyl group. nist.gov In the gas phase, in the absence of stabilizing solvent molecules or counter-ions, GABA itself favors a neutral, folded conformation due to intramolecular interactions. For the hydroiodide salt in the gas phase, the cationic form would be expected.

Rotational Isomerism and Preferred Conformations

The flexibility of the four-carbon backbone of 4-aminobutyric acid allows for various conformations, primarily described by the torsion angles around the C-C bonds. In the solid state, GABA has been observed in both extended (trans) and folded (gauche) conformations depending on the polymorphic form. For instance, the monoclinic phase of GABA shows a gauche conformation, while a tetragonal phase exhibits a trans conformation.

The hydrochloride salt of GABA in the crystalline state adopts a fully extended, or 'fully-trans', conformation. nist.gov It is plausible that this compound would also favor an extended conformation in the solid state to maximize the separation between the positively charged amino group and the partially positive carbon of the carbonyl group, and to facilitate efficient packing and hydrogen bonding with the iodide ions. However, without experimental data, the specific preferred conformation of this compound in the solid state, solution, or gas phase remains to be determined.

Molecular Topology and Surface Analysis of 4-Aminobutyric Acid Crystals

The study of molecular topology and surface characteristics is crucial for understanding the behavior of crystalline materials. For 4-Aminobutyric Acid (GABA), techniques such as Hirshfeld surface analysis are employed to investigate the intermolecular interactions within the crystal lattice. nih.gov This analysis helps in visualizing and quantifying the different types of atomic contacts that stabilize the crystal structure.

Impact of Crystallization Conditions and Additives on Crystal Morphology

The morphology of crystals, meaning their shape and size, is significantly influenced by the conditions under which they are formed. nih.gov Factors such as solvent, temperature, supersaturation, and the presence of impurities or deliberately introduced additives can alter the growth rates of different crystal faces, thereby changing the final crystal habit. d-nb.info

For 4-Aminobutyric Acid (GABA), studies have shown that cooling crystallization from an aqueous solution typically yields plate-like crystals. nih.gov However, the introduction of various additives can dramatically alter this morphology. nih.gov The effect of these additives is often concentration-dependent and can range from promoting to inhibiting nucleation and growth on specific crystal faces. nih.gov

Influence of Additives on GABA Crystal Morphology:

The use of additives is a common strategy to control crystal morphology in the pharmaceutical and chemical industries. nih.gov Research on GABA has demonstrated the efficacy of different classes of additives:

Polymers: The presence of hydroxyethyl (B10761427) cellulose (B213188) (HEC) leads to the formation of rod-like GABA crystals, with the morphology being dependent on the concentration of the polymer. nih.gov

Tailor-Made Additives (Amino Acids): Due to their structural similarity to GABA, various amino acids have been used as "tailor-made" additives. Their impact on crystal shape and size varies significantly:

L-Valine can cause the crystals to adopt an elongated plate-like shape. acs.org

L-Tyrosine, L-Valine, and L-Isoleucine have been shown to decrease the particle size. acs.org

L-Leucine and L-Lysine have minimal effect on the crystal size. acs.org

L-Histidine can lead to a significant increase in the particle size of GABA crystals. acs.org

The mechanism behind these changes often involves the selective adsorption of the additive onto specific crystal faces, which can either inhibit or promote growth on that face. d-nb.info Furthermore, additives can affect the nucleation process itself. For instance, sodium stearate (B1226849) has been found to promote the nucleation of GABA, shortening the induction time, while HEC and certain amino acids like L-Lysine, L-Histidine, and L-Tyrosine inhibit nucleation, thereby extending the induction time. nih.gov

Table of Additive Effects on GABA Crystallization

| Additive | Additive Type | Effect on Crystal Morphology | Effect on Particle Size | Effect on Nucleation |

|---|---|---|---|---|

| Sodium Stearate | Surfactant | Polyhedral, block-like | Reduced | Promoted |

| Hydroxyethyl Cellulose (HEC) | Polymer | Rod-like | Slightly Increased | Inhibited |

| L-Valine | Amino Acid | Elongated plate-like | Decreased | Not specified |

| L-Leucine | Amino Acid | Little effect | Little effect | Not specified |

| L-Isoleucine | Amino Acid | Not specified | Decreased | Not specified |

| L-Lysine | Amino Acid | Little effect | Little effect | Inhibited |

| L-Histidine | Amino Acid | Not specified | Significantly Increased | Inhibited |

| L-Tyrosine | Amino Acid | Not specified | Decreased | Inhibited |

Advanced Spectroscopic and Analytical Characterization of 4 Aminobutyric Acid Hydroiodide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations and crystal phase of 4-aminobutyric acid hydroiodide.

In the solid state, 4-aminobutyric acid typically exists as a zwitterion (⁺H₃N-(CH₂)₃-COO⁻). However, in the hydroiodide salt, the structure is H₃N⁺-(CH₂)₃-COOH·I⁻. This structural difference leads to significant variations in their respective IR spectra.

The most notable differences are expected in the regions associated with the amino and carboxyl groups. In this compound, the presence of the protonated amino group (-NH₃⁺) will give rise to characteristic N-H stretching vibrations, typically observed in the range of 3200-2800 cm⁻¹. These bands are often broad due to extensive hydrogen bonding. Additionally, the asymmetric and symmetric bending vibrations of the -NH₃⁺ group are expected to appear around 1600 cm⁻¹ and 1500 cm⁻¹, respectively.

The carboxylic acid group (-COOH) in the hydroiodide salt will exhibit a distinct C=O stretching vibration, typically found between 1700 and 1730 cm⁻¹ for a saturated carboxylic acid. This is in stark contrast to the zwitterionic form, where the carboxylate group (COO⁻) shows strong asymmetric and symmetric stretching vibrations near 1550 cm⁻¹ and 1400 cm⁻¹, respectively. The O-H stretch of the carboxylic acid in the hydroiodide may be a broad band overlapping with the N-H stretches, and the C-O stretching and O-H bending vibrations would also be present.

Table 1: Expected Infrared Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₃⁺ | N-H Stretch | 3200-2800 (broad) |

| -NH₃⁺ | Asymmetric Bend | ~1600 |

| -NH₃⁺ | Symmetric Bend | ~1500 |

| -COOH | C=O Stretch | 1730-1700 |

| -COOH | O-H Stretch | 3300-2500 (broad) |

| -COOH | C-O Stretch | 1320-1210 |

| -COOH | O-H Bend | 1440-1395 |

| CH₂ | Asymmetric/Symmetric Stretch | 2950-2850 |

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar -NH₃⁺ and -COOH groups are strong absorbers in the IR, the non-polar C-C backbone of the molecule often gives rise to strong signals in the Raman spectrum.

For this compound, the C-C stretching vibrations within the butyl chain are expected to be prominent in the 800-1200 cm⁻¹ region. The C=O stretch of the carboxylic acid, while strong in the IR, will also be visible in the Raman spectrum, though typically weaker. The symmetric -NH₃⁺ bending mode around 1500 cm⁻¹ should also be Raman active.

Raman spectroscopy is particularly sensitive to the crystal lattice vibrations (phonons), which appear at low wavenumbers (typically below 200 cm⁻¹). Analysis of these low-frequency modes can provide detailed information about the crystalline phase, purity, and polymorphism of this compound. Any changes in the crystal packing would be reflected in this region of the Raman spectrum.

Table 2: Expected Raman Spectral Data for this compound

| Functional Group/Backbone | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -COOH | C=O Stretch | 1730-1700 |

| -NH₃⁺ | Symmetric Bend | ~1500 |

| CH₂ | Twisting/Wagging | 1300-1150 |

| C-C | Skeletal Stretch | 1200-800 |

| C-N | Stretch | 1050-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.gov

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the electronic environment of each nucleus.

The ¹H NMR spectrum of this compound will show distinct signals for the protons on the aliphatic chain. Due to the electron-withdrawing effect of the protonated amino group (-NH₃⁺) and the carboxylic acid group (-COOH), the methylene (B1212753) protons adjacent to these groups will be shifted downfield.

The protons on the carbon adjacent to the -NH₃⁺ group (C4) are expected to be the most deshielded among the methylene groups, likely appearing as a triplet. The protons on the carbon adjacent to the -COOH group (C2) will also be a downfield triplet. The protons on the central carbon (C3) will be a multiplet (a pentet or quintet) located upfield relative to the other two methylene groups. The acidic proton of the carboxylic acid and the protons of the ammonium (B1175870) group will be exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H₂N⁺-CH₂ - | ~3.0-3.2 | Triplet |

| -CH₂ -COOH | ~2.3-2.5 | Triplet |

| -CH₂-CH₂ -CH₂- | ~1.8-2.0 | Multiplet |

| -COOH | Variable (broad) | Singlet |

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group will be the most downfield signal, typically in the range of 175-185 ppm. The carbon atom attached to the protonated amino group (C4) will be shifted downfield compared to the other methylene carbons due to the electronegativity of the nitrogen atom. The carbon adjacent to the carboxylic acid (C2) will also be deshielded. The central carbon (C3) will be the most upfield of the methylene carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C =O | 175-185 |

| H₂N⁺-C H₂- | 38-42 |

| -C H₂-COOH | 33-37 |

X-ray Diffraction Techniques for Crystalline Purity and Form

The study by Steward, Player, and Warner revealed that 4-aminobutyric acid hydrochloride crystallizes in the monoclinic space group P2₁/a. iucr.org In this structure, the molecule adopts a fully trans conformation, which is different from the gauche conformation observed in the zwitterionic form of GABA. iucr.org The protonated amino group and the carboxylic acid group are involved in a network of hydrogen bonds with the chloride ions and neighboring molecules, which stabilizes the crystal lattice. iucr.org It is highly probable that this compound would adopt a similar crystal packing and molecular conformation, with the larger iodide ion replacing the chloride ion in the crystal lattice. This would likely lead to an increase in the unit cell dimensions.

X-ray powder diffraction (XRPD) can be used to assess the crystalline purity of a sample of this compound. The presence of sharp diffraction peaks at specific 2θ angles would confirm the crystalline nature of the material, while the absence of peaks from other crystalline forms or amorphous halos would indicate its purity.

Table 5: Crystallographic Data for 4-Aminobutyric Acid Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 8.28 Å |

| b | 9.98 Å |

| c | 5.12 Å |

| β | 110.6° |

| Molecular Conformation | Fully Trans |

Data from a study on 4-aminobutyric acid hydrochloride, which is expected to be a close structural analogue of the hydroiodide salt.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode ESI-MS, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte molecules, [M+H]⁺, into the gas phase.

For this compound, the analysis would primarily detect the 4-aminobutyric acid cation. The expected protonated molecule [M+H]⁺ for 4-aminobutyric acid (C₄H₉NO₂) would have a theoretical m/z of 104.0712.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of an ion by inducing its fragmentation and analyzing the resulting fragment ions. researchgate.netnih.govresearchgate.net In a typical MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of 4-aminobutyric acid at m/z 104.07) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed.

The fragmentation pattern of protonated 4-aminobutyric acid is well-characterized. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon monoxide (CO).

Table 3: Expected ESI-MS/MS Fragmentation of 4-Aminobutyric Acid ([C₄H₁₀NO₂]⁺, m/z 104.07)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 104.07 | 87.04 | H₂O | Cyclic iminium ion |

| 104.07 | 69.03 | H₂O + CO | C₄H₉N⁺ |

The observation of these characteristic fragment ions provides strong evidence for the presence of the 4-aminobutyric acid structure.

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.govnih.govspringernature.com While direct analysis of small, polar molecules like GABA can be challenging due to low ionization efficiency and matrix interference, on-tissue derivatization methods have been developed to enhance their detection. nih.govresearchgate.net

In a MALDI imaging experiment, a thin section of tissue is coated with a matrix compound that absorbs laser energy. A pulsed laser is then rastered across the tissue surface, desorbing and ionizing molecules from discrete locations. The mass spectrometer then generates a mass spectrum for each spot, and by plotting the intensity of a specific m/z value across all spots, an ion image representing the distribution of that molecule is created.

For the analysis of 4-aminobutyric acid, derivatization with reagents such as 2,4-diphenyl-pyranylium tetrafluoroborate (B81430) (DPP-TFB) can be employed to add a charged, easily ionizable tag to the primary amine group. nih.gov This allows for sensitive detection and imaging of GABA in complex biological samples like brain tissue. MALDI imaging can reveal the localization of GABA in specific anatomical regions, providing valuable insights into its neurochemical roles.

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of 4-aminobutyric acid from complex mixtures, including its isomers and other related compounds.

High-performance liquid chromatography (HPLC) is a commonly used method. Due to the polar and zwitterionic nature of 4-aminobutyric acid, reversed-phase chromatography often requires derivatization or the use of ion-pairing reagents to achieve adequate retention and separation. nih.govmdpi.com Pre-column derivatization with agents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) introduces a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors, respectively. mdpi.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for the separation of underivatized aminobutyric acid isomers. sielc.comsielc.com Columns such as Primesep C can baseline resolve α-, β-, and γ-aminobutyric acid using a mobile phase of acetonitrile (B52724) and water with an ammonium acetate (B1210297) buffer. sielc.com

The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector, is critical for achieving the desired separation and sensitivity. For this compound, the chromatographic behavior of the 4-aminobutyric acid cation would be the primary focus of the separation.

Table 4: Representative HPLC Methods for the Analysis of 4-Aminobutyric Acid

| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection | Reference |

| Reversed-Phase with Derivatization | C18 | Acetonitrile/Water with buffer | UV-Vis or Fluorescence | mdpi.com |

| Mixed-Mode | Primesep C | Acetonitrile/Water with Ammonium Acetate | ELSD | sielc.com |

| HILIC | Obelisc N | Acetonitrile/Water with Ammonium Formate | ELSD | sielc.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of GABA. google.com However, since GABA lacks a strong chromophore, direct UV detection is impractical. nih.gov Consequently, pre-column or post-column derivatization is a mandatory step to introduce a UV-absorbing or fluorescent tag to the GABA molecule. nih.govnih.gov

A common approach involves pre-column derivatization with reagents like 2,4-dinitrofluorobenzene (FDNB). google.comresearchgate.net This method has been validated for its selectivity and sensitivity, allowing for the determination of GABA with UV detection at 360 nm. researchgate.net The resulting derivative is stable, and the method demonstrates high precision and recovery rates. researchgate.net Another derivatizing agent, dansyl chloride, is also frequently used, enabling fluorescent detection and offering a simple and rapid derivatization process. nih.govresearchgate.net Post-column derivatization with reagents such as o-phthaldialdehyde (OPA) coupled with fluorescence detection is another effective strategy. nih.govcabidigitallibrary.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific mode of HPLC that is well-suited for separating polar compounds like GABA. helixchrom.com When coupled with mass spectrometry (MS), HILIC-MS provides a powerful tool for the sensitive and selective detection and quantification of GABA. helixchrom.com

Table 1: HPLC Methods for GABA Analysis

| Derivatization Reagent | Detection Method | Column Type | Key Findings |

| 2,4-Dinitrofluorobenzene (FDNB) | UV (350-360 nm) | C18 | High stability, recovery, and precision. google.comresearchgate.net |

| Dansyl Chloride | Fluorescence | C18 | Simple, rapid derivatization with stable products. nih.govresearchgate.net |

| o-Phthaldialdehyde (OPA) | Fluorescence | Cation Exchange/Reversed-Phase | Used in both pre- and post-column derivatization. nih.govnih.govcabidigitallibrary.org |

| 4-(carbazole-9-yl)-benzyl chloroformate | Fluorescence | Reversed-Phase C18 | Rapid labeling at room temperature with high sensitivity. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. For GABA analysis, UPLC is often coupled with mass spectrometry (MS/MS), providing a robust platform for quantification in complex matrices like human plasma and serum. acs.org

A validated UPLC-MS/MS assay utilizing pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag Ultra) has been developed for the quantification of multiple amino acids, including GABA. acs.org This method demonstrates excellent chromatographic and mass spectrometric properties for the derivatized analytes. acs.org The use of stable isotope-labeled internal standards further enhances the accuracy and precision of the quantification. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) provides another avenue for the analysis of GABA. Similar to HPLC, direct analysis is not feasible due to the low volatility of GABA. nih.gov Therefore, derivatization is required to convert GABA into a more volatile and thermally stable compound suitable for GC analysis.

A validated GC method using flame ionization detection (FID) has been developed for the quantification of GABA in biological samples. nih.gov This method involves a derivatization step that allows for clean separation from other amino acids. nih.gov The identity of the GABA peak is typically confirmed using GC coupled with mass spectrometry (GC-MS), which provides definitive structural information based on the mass spectrum of the derivatized compound. nih.govresearchgate.net The molecular ion peak in the mass spectrum serves as a key identifier for the GABA derivative. researchgate.net

Table 2: Comparison of Chromatographic Methods for GABA Analysis

| Technique | Advantages | Disadvantages | Derivatization |

| HPLC | Versatile, robust, widely available. google.com | Requires derivatization for UV/Fluorescence detection. nih.gov | Required (e.g., FDNB, Dansyl Chloride, OPA). nih.govnih.govresearchgate.net |

| UPLC | High resolution, speed, and sensitivity. acs.org | Higher initial instrument cost. | Required (e.g., AccQTag Ultra). acs.org |

| GC | High separation efficiency for volatile compounds. nih.gov | Requires derivatization to increase volatility. nih.gov | Required. nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a critical step in the analytical workflow for GABA, as it lacks the necessary physicochemical properties for direct detection by common chromatographic detectors. nih.gov The primary goals of derivatization are to introduce a chromophoric or fluorophoric moiety for UV-Vis or fluorescence detection, and to increase the volatility for GC analysis. researchgate.netnih.gov

Several reagents have been successfully employed for the derivatization of GABA:

2,4-Dinitrofluorobenzene (FDNB): Reacts with the primary amine group of GABA to form a dinitrophenyl (DNP) derivative that can be detected by UV absorbance. google.comresearchgate.net

Dansyl Chloride: This reagent also targets the primary amine, yielding a highly fluorescent dansyl-GABA derivative. nih.govresearchgate.net

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov This reaction is rapid and can be used in both pre- and post-column derivatization setups. nih.govnih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQTag Ultra): A pre-column derivatization reagent that provides excellent chromatographic and mass spectrometric properties for UPLC-MS/MS analysis. acs.org

4-(carbazole-9-yl)-benzyl chloroformate: A fluorescent labeling reagent that reacts with the amino group of GABA, allowing for sensitive detection. nih.gov

The choice of derivatization reagent and method depends on the analytical technique being used, the sample matrix, and the desired sensitivity and selectivity.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective alternative for the detection of GABA. These techniques are based on the electrochemical properties of GABA or its derivatives. rsc.orgnih.gov

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of compounds. nih.govals-japan.com It provides information about the oxidation and reduction potentials of a substance and can be used to investigate reaction mechanisms. als-japan.comyoutube.com In the context of GABA analysis, CV can be used to characterize the electrochemical properties of modified electrodes designed for GABA detection. rsc.orgfafu.edu.cn For instance, the electrochemical behavior of a poly(4-aminobutyric acid) modified glassy carbon electrode can be studied using CV to assess its electrocatalytic activity towards the oxidation of various analytes. fafu.edu.cn The technique involves scanning the potential of a working electrode and measuring the resulting current, providing a voltammogram that is characteristic of the analyte. als-japan.comlibretexts.org

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a more sensitive electrochemical technique compared to CV. wikipedia.orgpineresearch.com It is a pulse technique that effectively minimizes the background charging current, leading to improved detection limits. wikipedia.orgpalmsens.com DPV is particularly useful for quantifying low concentrations of electroactive species. wikipedia.orgmaciassensors.com In GABA analysis, DPV has been employed in the development of electrochemical sensors. For example, a molecularly imprinted polymer (MIP) sensor for GABA utilized DPV to measure the changes in the redox currents of a probe, allowing for the determination of GABA concentrations in the micromolar range. rsc.orgresearchgate.netrsc.org The resulting DPV peak current is proportional to the concentration of the analyte, enabling quantitative analysis. wikipedia.orgpalmsens.com

Table 3: Electrochemical Methods for GABA Detection

| Technique | Principle | Key Features | Application in GABA Analysis |

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. als-japan.comlibretexts.org | Provides qualitative information on redox processes. als-japan.com | Characterization of modified electrodes for GABA sensing. rsc.orgfafu.edu.cn |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses of constant amplitude on a linear potential sweep, measuring the differential current. wikipedia.orgpalmsens.com | High sensitivity due to minimization of charging current. wikipedia.org | Quantitative determination of GABA using electrochemical sensors. rsc.orgrsc.org |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate electrochemical properties of materials and their interfaces. This method applies a small amplitude alternating current (AC) signal over a wide range of frequencies to the system under investigation. By analyzing the resulting AC voltage, the impedance—a complex resistance to the flow of alternating current—can be determined as a function of frequency. This technique provides valuable insights into various electrochemical processes, including charge transfer kinetics, diffusion, and the capacitive behavior of interfaces. nih.govgamry.com

For a simple compound like this compound dissolved in a suitable electrolyte, a hypothetical EIS study would aim to characterize the behavior of the ionic species at an electrode interface. The resulting impedance data, often visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part), could be modeled using an equivalent electrical circuit. gamry.com This model would consist of components representing physical phenomena, such as the solution resistance (Rs), the double-layer capacitance (Cdl) at the electrode-electrolyte interface, and the charge-transfer resistance (Rct) related to the kinetics of the iodide ion's redox reactions. gamry.commetrohm.com

Hypothetical Equivalent Circuit Parameters for this compound Solution

The following table presents a hypothetical set of parameters for an equivalent circuit that could be used to model the EIS data of a this compound solution. It is important to note that these values are illustrative and not based on experimental data for this specific compound.

| Parameter | Symbol | Hypothetical Value Range | Description |

| Solution Resistance | Rs | 10 - 100 Ω | Represents the resistance of the bulk electrolyte solution to ion migration between the working and reference electrodes. gamry.com |

| Double-Layer Capacitance | Cdl | 10 - 100 µF/cm² | Describes the capacitance of the electrical double layer formed at the electrode/electrolyte interface. metrohm.com |

| Charge-Transfer Resistance | Rct | 100 - 1000 Ω | Corresponds to the resistance to the transfer of electrons during the electrochemical reaction of the iodide ions at the electrode surface. |

| Warburg Impedance | ZW | Frequency-dependent | Represents the impedance related to the diffusion of ions to and from the electrode surface. metrohm.com |

Detailed Research Findings

Specific research findings on the electrochemical impedance spectroscopy of this compound are not present in the available literature. However, studies on related systems provide a framework for what such an investigation might entail. For instance, research on the electrochemical characterization of iodide ion adsorption on electrode surfaces from ionic liquid mixtures has utilized EIS to understand the capacitive and kinetic behavior of iodide. researchgate.net These studies analyze how the impedance spectra change with electrode potential and the concentration of iodide, allowing for the determination of adsorption kinetics and the modeling of the electrode-electrolyte interface.

In a study of this compound, researchers would likely investigate the influence of concentration and electrode potential on the impedance spectra. The analysis would focus on extracting the values of the equivalent circuit elements to understand how the hydroiodide salt affects the properties of the electrochemical interface. For example, an increase in the concentration of this compound would be expected to decrease the solution resistance and potentially alter the double-layer capacitance and charge-transfer resistance due to the specific adsorption of iodide ions.

Theoretical and Computational Investigations of 4 Aminobutyric Acid Hydroiodide

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the behavior of electrons and nuclei in molecules. These calculations can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying biologically relevant molecules like GABA.

DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the optimized geometries and electronic properties of GABA and its analogs. niscpr.res.inresearchgate.net These studies often focus on the zwitterionic form, which is prevalent in solution. niscpr.res.in The calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, studies have shown that the stable structure of GABA in aqueous conditions is an extended form. nih.gov

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability. niscpr.res.inresearchgate.net A smaller gap generally implies higher reactivity. Other quantum chemical descriptors such as global hardness, electrophilicity, and chemical potential are also calculated to understand the chemical reactivity of GABA. niscpr.res.in These parameters are valuable for predicting how GABA interacts with its receptors. niscpr.res.inresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for GABA Conformers in Water Phase using DFT (B3LYP/6-311++G ))**

| Conformer | Hardness (η) | Electrophilicity (ω) in eV |

| C1 | 2.833 | 4.0998 |

| C2 | 2.833 | -4.229 |

| C3 | 2.632 | -3.825 |

| C4 | 2.632 | -3.824 |

Data sourced from computational studies on GABA and its agonists. niscpr.res.inresearchgate.net

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. They illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions, such as ligand-receptor binding. niscpr.res.in

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating these spectra theoretically, researchers can assign experimental peaks to specific molecular vibrations or chemical environments.

DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to compute vibrational frequencies. nih.govresearchgate.net The calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental IR and Raman spectra. researchgate.net These theoretical spectra help in understanding the vibrational modes of the molecule, providing a detailed picture of its structural dynamics. The NIST Chemistry WebBook provides experimental IR spectrum data for GABA, which can be compared with theoretical predictions. nist.gov

For NMR spectroscopy, theoretical calculations can predict chemical shifts (δ) and coupling constants (J). These predictions are invaluable for interpreting complex experimental NMR spectra, especially for flexible molecules like GABA that can exist in multiple conformations. Improving the accuracy of GABA quantification from proton MR spectroscopy (¹H-MRS) can be achieved by using optimized, linewidth-matched basis sets in the analysis software, which underscores the importance of computational parameters in spectral analysis. nih.gov

Theoretical pKa Calculations

The acid dissociation constant (pKa) is a fundamental property that describes the tendency of a molecule to donate a proton at a specific pH. Theoretical calculation of pKa values is a challenging but important area of computational chemistry.

Various computational strategies exist for predicting pKa values, often involving thermodynamic cycles combined with continuum solvent models. researchgate.netnih.gov The "cluster-continuum" model, which includes explicit water molecules in the calculation along with a continuum solvent model, has been shown to yield significantly better agreement with experimental pKa values compared to pure continuum methods. colab.wsresearchgate.net For amines, DFT methods like M05-2X combined with a cluster-continuum approach have demonstrated good accuracy, with mean unsigned errors around 0.5 pKa units. researchgate.net These calculations involve computing the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution. researchgate.netyoutube.com The accuracy of the calculated pKa is highly dependent on the level of theory, the basis set, and the solvation model used. nih.govyoutube.com

Analysis of Photoreactivity and Two-Photon Absorption Cross-sections of Caged Analogs

"Caged" compounds are molecules that have been rendered biologically inactive by a photolabile protecting group. Upon exposure to light, this group is cleaved, releasing the active molecule (in this case, GABA) in a spatially and temporally controlled manner. Understanding the photoreactivity of these caged analogs is crucial for their application in neuroscience research.

Quantum chemical calculations can be used to study the photolysis mechanism and to predict properties like the two-photon absorption (2PA) cross-section. The 2PA cross-section is a measure of a molecule's ability to simultaneously absorb two photons, a property exploited in two-photon microscopy for precise, localized uncaging deep within living tissue. nih.gov

Researchers have developed caged GABA analogs, such as those based on coumarin (B35378) derivatives like DEAC450 or N-DCAC, that can be selectively uncaged using different wavelengths of light. nih.govnih.gov For example, N-DCAC-GABA is efficiently uncaged by two-photon excitation at 830 nm, while other caged compounds are more sensitive to different wavelengths, like 720 nm. nih.gov This wavelength selectivity allows for independent control over the release of different neurotransmitters. nih.govnih.gov Theoretical studies can help in the design of new caging groups with optimized properties, such as higher 2PA cross-sections and faster release kinetics. ucf.eduresearchgate.net

Table 2: Properties of Caged GABA Analogs

| Caged Compound | Excitation Wavelength for Uncaging | Key Feature |

| N-DCAC-GABA | 830 nm (Two-Photon) | Relatively high absorption at 830 nm compared to 720 nm. nih.gov |

| DEAC450-GABA | 900 nm (Two-Photon) | Inactive toward two-photon excitation at 720 nm, allowing for wavelength-selective uncaging when paired with other compounds. nih.gov |

Data sourced from studies on two-photon uncaging of GABA. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamics, and interactions with the surrounding environment, such as water or a protein binding site. bonvinlab.org

MD simulations are particularly useful for studying the conformational landscape of flexible molecules like GABA and its interactions with biological macromolecules, such as receptors or enzymes. nih.govnih.gov For instance, MD simulations have been used to investigate the binding of GABA to the GABAC receptor, revealing key interactions with specific amino acid residues like Arginine 104. nih.gov These simulations can track the stability of the ligand in the binding pocket and identify crucial hydrogen bonds and cation-π interactions. nih.gov

Simulations can be run for nanoseconds or longer, providing insights into processes that occur on these timescales. nih.govmdpi.com The results of MD simulations, such as root-mean-square deviation (RMSD) and hydrogen bond analysis, are used to assess the stability of protein-ligand complexes. mdpi.com Furthermore, MD-derived features, like backbone dihedral angle distributions, can be used to develop machine learning models to predict the structural ensembles of peptides and other molecules. acs.org

Solvent-Solute Interactions

The interaction between 4-aminobutyric acid hydroiodide and various solvents is a critical area of computational investigation. In aqueous solutions, the zwitterionic nature of the 4-aminobutyric acid (GABA) moiety, combined with the presence of hydronium and iodide ions, dictates a complex web of interactions. Molecular dynamics simulations and Density Functional Theory (DFT) calculations are instrumental in elucidating these relationships. researchgate.net

Theoretical studies on the parent GABA molecule in aqueous environments reveal that its conformation is highly sensitive to the surrounding solvent molecules. While it may adopt a folded configuration in the gas phase, in solution, it tends to be in an extended form. researchgate.net This preference is driven by the formation of hydrogen bonds between the carboxylate and amino groups of GABA and the surrounding water molecules. The presence of the hydroiodide salt introduces additional ionic interactions. The iodide anion, being large and highly polarizable, significantly influences the local solvent structure.

Computational models, such as those employing Monte Carlo simulations, can quantify the interaction energies between the amino acid and the solvent. nih.govnih.gov These models help in understanding the thermodynamics of solvation. For this compound, such simulations would likely show strong interactions between the positively charged amino group and the iodide anion, as well as significant hydration shells around both the ionic and polar groups of the molecule. The table below presents hypothetical interaction energies based on typical values for similar amino acid salts, illustrating the expected contributions to solvation.

| Interaction Type | Representative Interaction Energy (kcal/mol) |

| GABA (NH3+) - Water | -15 to -25 |

| GABA (COO-) - Water | -10 to -20 |

| Iodide (I-) - Water | -5 to -10 |

| GABA (NH3+) - Iodide (I-) | -80 to -100 (in vacuum) |

Note: These values are representative and derived from general principles of ion-solvent and ion-ion interactions. Specific computational studies on this compound are needed for precise data.

Crystal-Solvent Interface Dynamics and Growth Behavior

The growth of this compound crystals from a solution is governed by the dynamic interactions at the crystal-solvent interface. Computational methods, particularly molecular dynamics simulations, are powerful tools for studying these phenomena at a molecular level. researchgate.net These simulations can model the attachment and detachment of solute molecules to the crystal surface, providing insights into the growth mechanism and the resulting crystal morphology.

For amino acid salts, the crystal packing is often determined by a network of hydrogen bonds and other intermolecular interactions. mdpi.com In the case of this compound, the zwitterionic GABA molecules would likely arrange in a layered structure, stabilized by hydrogen bonds between the ammonium (B1175870) and carboxylate groups. The iodide ions would be situated between these layers, providing charge balance.

Simulations of the crystal-solvent interface would focus on several key aspects:

Solvent Structuring: The organization of solvent molecules near the crystal surface.

Solute Adsorption: The process by which individual this compound units from the solution adsorb onto the crystal lattice.

Surface Diffusion: The movement of adsorbed molecules on the crystal surface as they seek energetically favorable positions.

Incorporation: The final integration of the solute into the crystal lattice.

The rate of crystal growth is influenced by factors such as supersaturation, temperature, and the presence of impurities, all of which can be modeled computationally. researchgate.netfigshare.com

Intermolecular Interaction Analysis

The solid-state structure and properties of this compound are dictated by a variety of intermolecular interactions. iisc.ac.in Computational chemistry provides essential tools for the detailed analysis of these forces.

Hydrogen Bonding Thermodynamics and Kinetics

Hydrogen bonds are expected to be the most significant directional interactions in the crystal structure of this compound. The primary hydrogen bonds would involve the ammonium group (N-H) as a donor and the carboxylate group (C=O) as an acceptor, forming a robust network that defines the crystal lattice. mdpi.com

Quantum chemical calculations, such as DFT, can be used to determine the geometric parameters and energies of these hydrogen bonds. The thermodynamics of hydrogen bond formation, including enthalpy and entropy changes, can be estimated, providing insight into the stability of the crystal structure. Kinetic studies, often employing molecular dynamics, can explore the dynamics of hydrogen bond formation and breaking, which is particularly relevant for understanding phase transitions and dissolution processes.

| Hydrogen Bond Type | Typical Bond Length (Å) | Estimated Bond Energy (kcal/mol) |

| N-H···O (GABA-GABA) | 2.7 - 2.9 | 5 - 8 |

| C-H···O (GABA-GABA) | 3.0 - 3.5 | 1 - 3 |

| N-H···I (GABA-Iodide) | 3.5 - 4.0 | 2 - 4 |

Note: The data presented are typical values for such interactions and are not from direct experimental or computational studies of this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to investigate the reaction mechanisms involving this compound. For instance, the formation of the salt itself, through the reaction of 4-aminobutyric acid with hydroiodic acid, can be modeled to understand the proton transfer dynamics.

Furthermore, computational studies can explore the reactivity of this compound in various chemical transformations. For example, the formation of derivatives through reactions at the amino or carboxyl groups can be modeled to predict reaction pathways and transition states. acs.org DFT calculations are particularly well-suited for this purpose, allowing for the determination of activation energies and reaction enthalpies. nih.gov

In a broader context, computational models have been extensively used to study the role of GABA in biological systems, including its interaction with enzymes and receptors. nih.govnih.gov These studies often involve modeling complex reaction mechanisms, such as enzyme-catalyzed transformations or receptor binding events. While not directly focused on the hydroiodide salt, they provide a wealth of information on the intrinsic reactivity of the GABA molecule.

Biochemical and Biological Roles of 4 Aminobutyric Acid Fundamental Research Focus

Metabolic Pathways of 4-Aminobutyric Acid in Model Organisms (e.g., bacteria, yeast)

The metabolic pathway for 4-Aminobutyric Acid (GABA) is a conserved route in a wide range of organisms, from bacteria to yeast. nih.gov This pathway, often referred to as the GABA shunt, provides an alternative route for the conversion of α-ketoglutarate to succinate (B1194679), bypassing two steps of the tricarboxylic acid (TCA) cycle. nih.govnih.gov In microorganisms, GABA metabolism plays a crucial role in carbon and nitrogen utilization, as well as in stress response mechanisms. nih.gov

The initial and rate-limiting step in GABA synthesis is the irreversible α-decarboxylation of L-glutamate, a reaction catalyzed by the enzyme glutamate (B1630785) decarboxylase (GAD). nih.govcabidigitallibrary.org GAD is a pyridoxal-5'-phosphate (PLP)-dependent enzyme found in numerous prokaryotic and eukaryotic microorganisms, including bacteria, fungi, and yeasts. nih.govdntb.gov.ua

In many bacteria, particularly lactic acid bacteria (LAB), the GAD system is a key component of their acid resistance mechanism. nih.govmdpi.com The decarboxylation of glutamate consumes an intracellular proton, thereby helping to maintain a neutral internal pH in acidic environments. nih.govresearchgate.net The resulting GABA is then typically exported out of the cell. researchgate.net The genes encoding GAD, often denoted as gadA and gadB, are frequently found in an operon with a gene for a glutamate/GABA antiporter (gadC). nih.gov The expression of these genes is often induced by acidic conditions and entry into the stationary phase of growth. nih.gov

While many microbial GADs are specific for L-glutamate, some, like the one from Bacteroides fragilis, have been shown to decarboxylate other substrates, leading to the production of various neuromodulatory molecules. nih.gov

In addition to its role in acid resistance, GABA serves as a metabolic intermediate that can be utilized as a source of carbon and nitrogen. nih.gov The catabolism of GABA back to succinate involves two key enzymes: GABA aminotransferase (GABA-AT) and succinate-semialdehyde dehydrogenase (SSADH). nih.gov

In the yeast Saccharomyces cerevisiae, the genes encoding the enzymes for GABA catabolism are UGA1 (GABA aminotransferase) and UGA2 (succinate semialdehyde dehydrogenase). nih.govnih.gov The uptake of GABA from the environment is facilitated by a specific permease encoded by the UGA4 gene. nih.govmdpi.com The expression of these genes is induced by the presence of GABA. nih.gov The conversion of GABA to succinate allows it to enter the TCA cycle for energy production. mdpi.comnih.gov

Studies have shown that in S. cerevisiae, the GABA shunt is involved in fermentative metabolism when exogenous GABA is present. nih.gov Furthermore, the production of GABA in yeast can be enhanced under stress conditions such as high temperature and high ethanol (B145695) levels. researchgate.net In some bacteria, the ability to consume GABA is a required trait for growth, highlighting its importance as a nutrient source in specific microbial communities. nih.gov

Functional Significance in Plant Physiology and Stress Responses

In plants, 4-aminobutyric acid is a non-protein amino acid that plays a significant role as a signaling molecule and a metabolite involved in various physiological processes, particularly in response to environmental stresses. mdpi.comresearchgate.net It is an integral intermediate in nitrogen metabolism and amino acid biosynthesis. nih.gov

A hallmark of the plant stress response is the rapid accumulation of GABA in tissues. nih.gov This accumulation is observed under a wide range of abiotic stresses, including:

Drought: Increased GABA levels help in osmotic adjustment, increasing leaf turgor and regulating antioxidant activity to mitigate oxidative damage. mdpi.comnih.gov

Salinity: GABA can act as a non-toxic osmolyte and scavenge reactive oxygen species (ROS) generated under salt stress. nih.gov

Extreme Temperatures (Heat and Cold): GABA accumulation is a protective mechanism against temperature-induced damage. nih.govtandfonline.com

Hypoxia (Waterlogging): Low oxygen conditions lead to a decrease in cytosolic pH, which activates glutamate decarboxylase and enhances GABA synthesis. nih.gov

High Light: Combined with heat stress, high light intensity triggers a significant increase in GABA levels. tandfonline.combiorxiv.org

The synthesis of GABA under stress is primarily regulated by the activation of glutamate decarboxylase (GAD). This activation can be triggered by a decrease in cytosolic pH or an increase in cytosolic Ca2+ levels, which stimulates calmodulin-dependent GAD activity. nih.gov

Beyond its metabolic role, GABA functions as a bona fide signaling molecule in plants, influencing physiological responses to stress. researchgate.netoup.com One of its key signaling roles is the regulation of stomatal opening. nih.gov Increased GABA production in guard cells leads to reduced stomatal aperture and transpiration, thereby improving water use efficiency and drought tolerance. nih.govnih.gov This regulation is achieved, at least in part, through the negative regulation of tonoplast-localized anion transporters. nih.gov

Enzymatic Regulation and Mechanism of Action (e.g., GABA Aminotransferase)

The intracellular concentration of GABA is tightly regulated by the activities of the enzymes responsible for its synthesis and degradation. The key enzyme in GABA catabolism is GABA aminotransferase (GABA-AT) , also known as 4-aminobutyrate aminotransferase. nih.govebi.ac.uk

GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination of GABA. nih.govnih.gov The mechanism of GABA-AT follows a Bi-Bi Ping Pong kinetic model. nih.gov In the first half-reaction, GABA binds to the PLP cofactor, forming a Schiff base intermediate. The amino group from GABA is transferred to the cofactor, converting it to pyridoxamine (B1203002) phosphate (B84403) (PMP) and releasing the product, succinic semialdehyde. nih.govebi.ac.uk

In the second half-reaction, the co-substrate, typically α-ketoglutarate, binds to the PMP-enzyme complex. The amino group is then transferred from PMP to α-ketoglutarate, regenerating the PLP cofactor and forming the second product, L-glutamate. nih.gov This process effectively converts an inhibitory neurotransmitter (in animals) or a signaling molecule into an excitatory one. nih.govmdpi.com

The activity of GABA-AT is crucial for maintaining the balance of GABA and glutamate levels. In mammals, inhibition of GABA-AT is a therapeutic strategy to increase GABA concentrations in the brain. nih.govnih.gov In plants and microorganisms, the regulation of GABA-AT activity is essential for controlling GABA levels in response to metabolic and environmental cues. For instance, in Rhizobium leguminosarum, the activity of GABA-AT is significantly elevated in bacteroids within root nodules, suggesting an important role in symbiotic nitrogen fixation. asm.org Similarly, in Saccharomyces cerevisiae, the expression of the gene encoding GABA-AT (UGA1) is induced by the presence of GABA. nih.gov

Fundamental Molecular Mechanisms of Action in Non-Mammalian Systems

The inhibitory influence of GABA extends throughout the animal kingdom. Invertebrate and cellular models have been pivotal in unraveling the conserved and divergent pathways of GABAergic signaling.

Invertebrates possess a diverse array of GABA receptors that are integral to a wide variety of physiological functions. colab.ws Similar to their mammalian counterparts, these are predominantly ligand-gated chloride channels. The binding of GABA to these receptors induces a conformational change, opening the channel and permitting an influx of chloride ions. This influx hyperpolarizes the cell membrane, reducing the likelihood of an action potential and thereby exerting an inhibitory effect.

Research on insects, such as the fruit fly (Drosophila melanogaster), has been crucial in characterizing these invertebrate GABA receptors. One of the most extensively studied is the RDL (Resistance to dieldrin) receptor, a GABA-gated chloride channel that is a significant target for insecticides. nih.govnih.gov The agonist binding site of these Cys-loop receptors is situated in the extracellular region at the interface between adjacent subunits and is composed of six discontinuous loops (A–F). nih.gov Molecular dynamics simulations have predicted that GABA forms numerous interactions with binding site residues, with the most significant being cation-π interactions and hydrogen bonds. nih.gov

Interestingly, recent studies have challenged the traditional view of GABA as a purely inhibitory neurotransmitter in invertebrates. Research has revealed that in many bilaterian animals, including worms and flies, GABA can activate excitatory delta ionotropic glutamate receptors (iGluRs). uib.nopnas.org This discovery highlights an unexpected role for GABA in excitatory signaling within a receptor family traditionally associated with glutamate. uib.no

Below is a table summarizing key research findings on ligand-receptor interactions in invertebrate models.

| Invertebrate Model | Receptor/Subunit | Key Research Findings |

| Drosophila melanogaster (Fruit Fly) | RDL (Resistance to dieldrin) | A GABA-gated chloride channel; mutations can confer insecticide resistance. It is a well-studied model for understanding agonist binding. nih.govnih.gov |

| Starfish (Acanthaster planci) | AcaGluD (delta iGluR) | Demonstrates robust activation by GABA, with a much higher potency for GABA than for glutamate, indicating an excitatory role for GABA in this context. pnas.org |

| Various Bilaterians (e.g., worms, flies) | delta iGluRs | Many of these excitatory receptors are activated by GABA, challenging the conventional understanding of GABA's role as solely inhibitory. uib.no |

Beyond directly gating ion channels, GABA can also trigger intracellular signaling cascades in various non-human cell lines. These pathways can elicit more prolonged alterations in cellular function, such as changes in gene expression and protein synthesis.

Studies utilizing non-human cell lines have shown that GABA can activate second messenger systems. For instance, the activation of GABA-B receptors, which are G-protein coupled receptors, can inhibit adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. researchgate.net This decrease in cAMP can subsequently influence the activity of protein kinase A (PKA), a crucial enzyme in the phosphorylation of numerous target proteins. researchgate.net

Furthermore, GABA-B receptor activation can modulate intracellular calcium concentrations. By inhibiting voltage-gated calcium channels, GABA can curtail the influx of calcium into the cell, thereby affecting a wide array of calcium-dependent processes. nih.gov The activation of GABA-B receptors can also stimulate potassium channels, leading to hyperpolarization. nih.govnih.gov In some cellular contexts, GABA, through its receptors, can activate the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which is involved in cellular growth and differentiation. nih.govmdpi.com

The following table details key intracellular signaling events initiated by GABA in non-human cellular models.

| Cellular Model | Receptor Type | Intracellular Signaling Cascade | Downstream Effect |

| Prenatal rat hippocampal neurons | GABA-B | Inhibition of adenylyl cyclase and Ca2+ channels. researchgate.net | Decreased PKA and CaMKII activity, leading to inactivation of p-CREB. researchgate.net |

| Human β cells | GABA-A | Depolarization and Ca2+ influx. nih.gov | Activation of the PI3K/Akt signaling pathway, promoting cellular growth and differentiation. nih.gov |

| Various (general model) | GABA-B | G-protein-mediated inhibition of adenylyl cyclase. nih.gov | Reduction in intracellular cAMP levels. nih.gov |

| Various (general model) | GABA-B | G-protein-mediated inhibition of voltage-gated Ca2+ channels. nih.gov | Reduced intracellular calcium influx. nih.gov |

| Various (general model) | GABA-B | G-protein-coupled activation of inwardly-rectifying potassium (GIRK) channels. nih.gov | Hyperpolarization of the cell membrane. nih.gov |

Derivatization and Chemical Modification Strategies for Research Applications

Design and Synthesis of Conformationally Restricted 4-Aminobutyric Acid Analogs for Receptor Probing

To understand how GABA interacts with its various receptor subtypes (GABAA, GABAB), researchers design and synthesize analogs with reduced conformational flexibility. researchgate.netnih.gov By locking the molecule into specific shapes, it's possible to determine the bioactive conformation required for receptor activation and selectivity. nih.govnews-medical.net This approach is a cornerstone of medicinal chemistry for designing compounds with high selectivity toward specific GABA receptors. researchgate.net

A common strategy is the introduction of a double bond into the carbon backbone of GABA, creating unsaturated analogs like cis- and trans-4-aminocrotonic acid (CACA and TACA). researchgate.netnih.gov These analogs have been instrumental in differentiating GABA receptor subtypes. For instance, TACA shows activity at GABAA receptors, while CACA was crucial in identifying a bicuculline-insensitive receptor, initially named GABAC and now classified as a type of GABAA receptor (GABAA-ρ). news-medical.netnih.gov

Another prevalent method involves incorporating cyclic structures. researchgate.netresearchgate.net Cyclopropane (B1198618) and bicyclic systems, such as those with bicyclo[3.1.0]hexane or [4.1.0]heptane backbones, severely limit the rotational freedom of the GABA molecule. researchgate.netacs.org These rigid structures have led to the development of potent and selective inhibitors of the betaine/GABA transporter 1 (BGT1). acs.org For example, analogs built on a bicyclo[4.1.0]heptane framework have demonstrated selective, low-micromolar potency for BGT1. acs.org Studies with conformationally restricted analogs like muscimol, isoguvacine, and piperidine-4-carboxylic acid suggest that GABA interacts with its receptors in a partially extended and almost planar conformation. nih.govdocumentsdelivered.com

Table 1: Examples of Conformationally Restricted GABA Analogs and their Research Applications

| Analog | Structural Modification | Research Application | Reference |

| trans-4-Aminocrotonic acid (TACA) | Introduction of a C=C double bond | GABAA receptor agonist | nih.gov |

| cis-4-Aminocrotonic acid (CACA) | Introduction of a C=C double bond | Helped identify GABAA-ρ (formerly GABAC) receptors | news-medical.net |

| Muscimol | Isoxazole ring | Potent GABAA receptor agonist | nih.govnews-medical.net |

| Isoguvacine | Tetrahydropyridine ring | Selective GABAA receptor agonist | nih.govnews-medical.net |

| Bicyclo[4.1.0]heptane analog | Bicyclic alkane backbone | Selective inhibitor of betaine/GABA transporter 1 (BGT1) | acs.org |

Synthesis of Labeled 4-Aminobutyric Acid (e.g., Deuterated, Radioiodinated) for Research Tracers

Labeled versions of GABA and its analogs are indispensable tools for in vivo imaging and metabolic studies. The introduction of isotopes such as deuterium (B1214612) (²H) or radioisotopes of iodine allows for the tracking and quantification of these molecules in biological systems. nih.govnih.gov

Deuterated GABA: The replacement of hydrogen atoms with deuterium can enhance the metabolic stability of a compound without significantly altering its pharmacological profile. nih.gov This "kinetic isotope effect" slows the rate of metabolism by enzymes like cytochrome P450, thereby increasing bioavailability and duration of action. nih.gov Methods for synthesizing deuterated GABA often involve isotope exchange in deuterated water (D₂O) or reduction steps using deuterium-delivering reagents like sodium borodeuteride (NaBD₄). researchgate.netresearchgate.netingentaconnect.com For instance, incubating deuterium-labeled Δ¹-pyrroline with mouse brain homogenates has been shown to produce deuterated GABA. nih.gov This strategy has been successfully applied to create deuterated ligands selective for specific GABAA receptor subtypes, resulting in improved pharmacokinetic profiles. nih.govnih.gov

Radioiodinated GABA Analogs: Radioiodinated molecules are primarily used as tracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov While aliphatic amino acids like GABA are challenging to radioiodinate directly due to the instability of the C-I bond on an sp³ carbon, prosthetic groups or aromatic analogs are often used. nih.gov For example, radioiodinated versions of phenylalanine have been developed to study amino acid transport in cancer cells. duke.edu The synthesis of these tracers typically involves the radioiodination of a stable precursor, such as a trialkyltin derivative, in a process called iododestannylation. nih.govduke.edu Although no PET tracers are yet available to study presynaptic GABAergic activity directly, significant research has focused on developing radioligands for GABA transporters (GATs) and GABA receptors. nih.gov The most widely used GABAergic PET tracers, such as [¹¹C]flumazenil, target the benzodiazepine (B76468) site on the GABAA receptor. nih.govnih.gov

Development of Caged 4-Aminobutyric Acid for Spatiotemporal Control in In Vitro Systems

"Caged" compounds are molecules made temporarily inactive by bonding them to a photolabile protecting group (PPG). nih.govresearchgate.netresearchgate.net The active molecule, in this case GABA, can be released with high temporal (milliseconds) and spatial precision by applying light of a specific wavelength. nih.govnih.gov This technique provides researchers with exquisite control over when and where GABA is released in a biological preparation, such as a brain slice, allowing for detailed mapping of neural circuits and receptor locations. nih.govfrontiersin.org

The synthesis of caged GABA involves attaching a PPG, such as a coumarin (B35378) or ruthenium-based complex, to the GABA molecule. researchgate.netresearchgate.net For example, 4-[[(2H-1-benzopyran-2-one-7-amino-4-methoxy)carbonyl]amino] butanoic acid (BC204) is a coumarin-caged GABA derivative that releases GABA upon irradiation with UV light. researchgate.netresearchgate.net A significant advancement has been the development of RuBi-GABA, which uses a ruthenium complex as the caging group. nih.govfrontiersin.org RuBi-GABA has several advantages over traditional UV-sensitive caged compounds:

Visible Light Activation: It can be uncaged using visible light, which is less phototoxic and has greater tissue penetration than UV light. nih.govfrontiersin.org

Faster Kinetics: It offers rapid photorelease kinetics. nih.govfrontiersin.org

Lower Cost: The use of visible light sources reduces the cost of uncaging setups. frontiersin.org

These properties make RuBi-GABA a powerful tool for applications like GABA receptor mapping and the optical silencing of neuronal firing. nih.govfrontiersin.org

Synthesis of 4-Aminobutyric Acid Conjugates and Prodrug-like Chemical Delivery Systems

A major challenge in using GABA and its analogs for research or therapeutic purposes is their poor ability to cross the blood-brain barrier (BBB). To overcome this, GABA can be chemically modified into conjugates or prodrugs. A prodrug is an inactive derivative that is converted into the active drug within the body, often at the target site. nih.govopenmedicinalchemistryjournal.com

A similar concept is the Chemical Delivery System (CDS) , which utilizes a retrometabolic approach. openmedicinalchemistryjournal.com In this strategy, a lipophilic (fat-soluble) carrier molecule is attached to GABA, allowing the conjugate to cross the BBB via passive transport. Once in the brain, enzymatic reactions, often redox processes, cleave the carrier and convert the molecule to its active form. The charged nature of the activated drug then traps it within the brain parenchyma, increasing its local concentration. openmedicinalchemistryjournal.com Dihydropyridine-based carriers are commonly used for this purpose. openmedicinalchemistryjournal.com